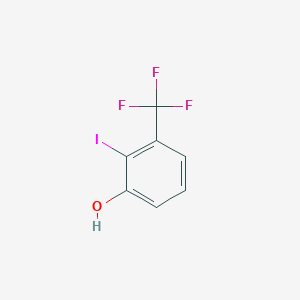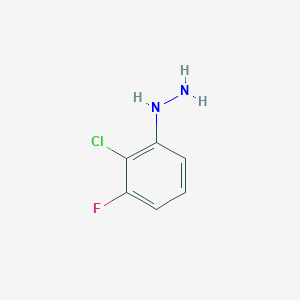![molecular formula C13H23N3O4 B15230094 4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid is a chemical compound with the molecular formula C18H31N3O6 and a molecular weight of 385.46 g/mol . It is characterized by its white crystalline powder form and has a melting point of 258-265°C (dec.) . This compound is primarily used in research settings and is known for its stability and reactivity under specific conditions.
Métodos De Preparación
The synthesis of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, often involves this compound.
Mecanismo De Acción
The mechanism of action of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid involves its interaction with specific molecular targets. The compound’s guanidino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. These interactions can modulate biological pathways and processes, making the compound valuable in research focused on understanding and manipulating biochemical mechanisms .
Comparación Con Compuestos Similares
4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid can be compared with similar compounds such as:
4-Cis-[(boc)2-guanidino]cyclohexane carboxylic acid: This isomer has a different spatial arrangement of atoms, leading to variations in reactivity and interaction with biological targets.
Other Boc-protected guanidino compounds: These compounds share the Boc-protected guanidino group but differ in their core structures, resulting in diverse chemical and biological properties.
The uniqueness of 4-Trans-[(boc)2-guanidino]cyclohexane carboxylic acid lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs .
Propiedades
Fórmula molecular |
C13H23N3O4 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(1R,2R)-2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23N3O4/c1-13(2,3)20-11(19)7-4-5-8(10(17)18)9(6-7)16-12(14)15/h7-9H,4-6H2,1-3H3,(H,17,18)(H4,14,15,16)/t7?,8-,9-/m1/s1 |
Clave InChI |
LOJRGPVXUBPSCW-CFCGPWAMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1CC[C@H]([C@@H](C1)N=C(N)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC(C(C1)N=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


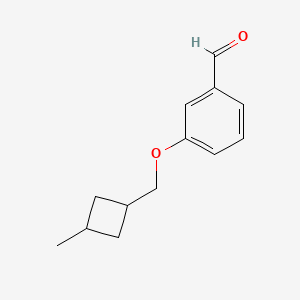
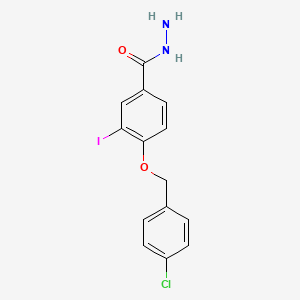
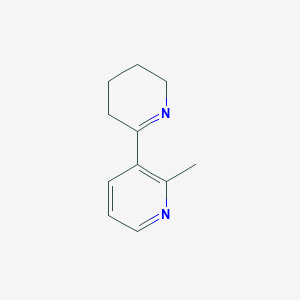
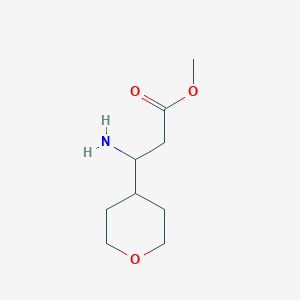
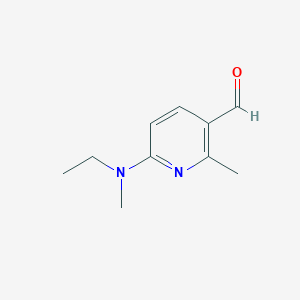
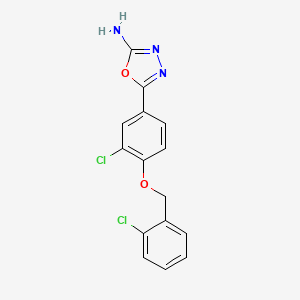
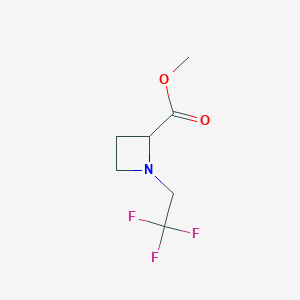
![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)

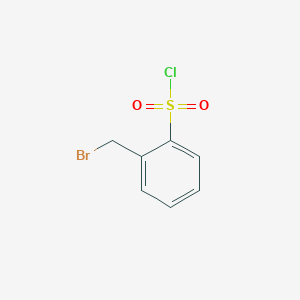
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

